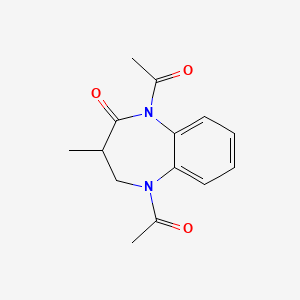
1,5-diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a derivative of the 1,5-benzodiazepine family. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry . The structure of this compound includes a benzodiazepine core with acetyl and methyl substituents, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the acylation of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This can be achieved by reacting the parent compound with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve refluxing the mixture to ensure complete acylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar acylation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,5-Diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, altering the compound’s properties.
Scientific Research Applications
1,5-Diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential pharmacological effects make it a candidate for drug development.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,5-diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with biological targets, such as enzymes or receptors. The acetyl and methyl groups may enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: The parent compound without acetyl and methyl substituents.
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: A derivative with a hydroxy and phenyl group.
1-Ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Another derivative with ethyl, hydroxy, and phenyl groups.
Uniqueness
1,5-Diacetyl-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties. The acetyl groups can enhance its reactivity in acylation reactions, while the methyl group may influence its steric and electronic characteristics.
Properties
CAS No. |
184707-47-9 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1,5-diacetyl-3-methyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-9-8-15(10(2)17)12-6-4-5-7-13(12)16(11(3)18)14(9)19/h4-7,9H,8H2,1-3H3 |
InChI Key |
JSOMAQCTGMCKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1=O)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















